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molecular formula C13H16FNO2 B8745847 Methyl 2-fluoro-5-piperidin-4-ylbenzoate

Methyl 2-fluoro-5-piperidin-4-ylbenzoate

Cat. No. B8745847
M. Wt: 237.27 g/mol
InChI Key: HCTVZJYFPCZLFE-UHFFFAOYSA-N
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Patent
US07598243B2

Procedure details

tert-Butyl 4-[4-fluoro-3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate (471 mg, 1.40 mmol) was dissolved in anhydrous 4N HCl in dioxane (5mL) and stirred at r.t. for 40 min. The white solid was filtered and washed with Et2O to afford methyl 2-fluoro-5-piperidin-4-ylbenzoate.
Name
tert-Butyl 4-[4-fluoro-3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
Quantity
471 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[C:21]([O:23][CH3:24])=[O:22]>Cl.O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][C:3]=1[C:21]([O:23][CH3:24])=[O:22]

Inputs

Step One
Name
tert-Butyl 4-[4-fluoro-3-(methoxycarbonyl)phenyl]piperidine-1-carboxylate
Quantity
471 mg
Type
reactant
Smiles
FC1=C(C=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white solid was filtered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=C(C=C1)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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